molecular formula C9H17NO3 B7869977 (2S,3S)-3-Methyl-2-propanamidopentanoic acid

(2S,3S)-3-Methyl-2-propanamidopentanoic acid

Cat. No.: B7869977
M. Wt: 187.24 g/mol
InChI Key: APGDKGURVOZQOV-XPUUQOCRSA-N
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Description

(2S,3S)-3-Methyl-2-propanamidopentanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and interactions. The presence of both amide and carboxylic acid functional groups makes it a versatile molecule for various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-2-propanamidopentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through catalytic asymmetric hydrogenation or enzymatic resolution. For example, the use of chiral catalysts in the hydrogenation of α,β-unsaturated acids can yield the desired chiral amide with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using robust and cost-effective chiral catalysts. Enzymatic methods are also employed, where specific enzymes catalyze the formation of the chiral center with high specificity and yield . These methods are optimized for scalability and economic feasibility, ensuring the production of high-purity compounds for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-2-propanamidopentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2S,3S)-3-Methyl-2-propanamidopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Methyl-2-propanamidopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into the active sites of enzymes, facilitating catalytic reactions. The amide and carboxylic acid groups can form hydrogen bonds and ionic interactions, stabilizing the transition states and intermediates in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its interactions with biological molecules and its effectiveness in various applications.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(propanoylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-4-6(3)8(9(12)13)10-7(11)5-2/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGDKGURVOZQOV-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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